molecular formula C7H4ClN B1592583 3-Chloro-5-ethynylpyridine CAS No. 329202-22-4

3-Chloro-5-ethynylpyridine

Cat. No.: B1592583
CAS No.: 329202-22-4
M. Wt: 137.56 g/mol
InChI Key: MZOIQYPOUQWDQZ-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H4ClN . It is characterized by a pyridine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethynylpyridine typically involves the reaction of 3-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the ethynyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5-ethynylpyridine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-ethynylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Properties

IUPAC Name

3-chloro-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOIQYPOUQWDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634543
Record name 3-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329202-22-4
Record name 3-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium carbonate (4.35 g, 31.5 mmol) to a solution of 3-chloro-5-trimethylsilanylethynyl-pyridine (5.51 g, 26.3 mmol), (prepared as described in PREPARATION 26), in methanol (120 mL) and stir for 2 h. Concentrate, add water (150 mL), and extract with diethyl ether (2×100 mL). Wash the organic phase with an aqueous saturated solution of sodium chloride (100 mL), dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with 20:80 ethyl acetate:hexanes to give the title compound as a pale yellow solid (1.9 g, 52%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

3-Chloro-5-[(trimethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol) was dissolved in methanol (15 ml) and cooled to 0° C., to the resulting solution was added potassium carbonate (93 mg, 0.67 mmol). The ice bath was removed and the reaction mixture was stirred at ambient temperature for 0.5 h at which time thin layer chromatography (TLC) and GC/MS analysis indicated that the reaction was complete. The solvent was removed in vacuo and the residue was dissolved in diethyl ether (50 mL), washed with water (100 mL), brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-chloro-5-ethynylpyridine (822 mg, 90% yield) which was pure by GC/MS analysis. MS (EI ionization) 137 (35Cl M+), 139 (37Cl M+). This material was carried on to the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Chloro-5-[(triethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol) was dissolved in methanol (15 ml) and cooled to 0° C., to the resulting solution was added potassium carbonate (93 mg, 0.67 mmol). The ice bath was removed and the reaction mixture was stirred at ambient temperature for 0.5 h at which time thin layer chromatography (TLC) and GC/MS analysis indicated that the reaction was complete. The solvent was removed in vacuo and the residue was dissolved in diethyl ether (50 mL), washed with water (100 mL), brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-chloro-5-ethynylpyridine (822 mg, 90% yield) which was pure by GC/MS analysis. MS (EI ionization) 137 (35Cl M+), 139 (37Cl M+). This material was carried on to the next step without further purification.
Name
3-Chloro-5-[(triethylsilyl)ethynyl]pyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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